2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide
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Overview
Description
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an oxadiazole ring, and a pyridine ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The final step involves the coupling of the oxadiazole intermediate with the pyridine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-{[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide stands out due to its unique combination of functional groups and rings.
Properties
CAS No. |
825610-72-8 |
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Molecular Formula |
C14H12N4O3S |
Molecular Weight |
316.34g/mol |
IUPAC Name |
2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C14H12N4O3S/c1-9-10(5-7-20-9)13-17-18-14(21-13)22-8-12(19)16-11-4-2-3-6-15-11/h2-7H,8H2,1H3,(H,15,16,19) |
InChI Key |
PSZBVZRRULVKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3 |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=N3 |
solubility |
38.4 [ug/mL] |
Origin of Product |
United States |
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